Formoterol hemifumarate

Descripción general

Descripción

YM 08316, también conocido como formoterol fumarato , es un agonista potente, selectivo y de acción prolongada de los receptores beta-2 adrenérgicos. Se utiliza principalmente en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). Este compuesto actúa sobre el músculo liso bronquial para dilatar y relajar las vías respiratorias, proporcionando alivio de los síntomas asociados con estas afecciones respiratorias .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de formoterol fumarato implica múltiples pasos, comenzando con los precursores aromáticos apropiados. Los pasos clave incluyen la formación del grupo formamida y el posterior acoplamiento con ácido fumárico. Las condiciones de reacción típicamente implican el uso de disolventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de formoterol fumarato sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para obtener un alto rendimiento y pureza, y a menudo implica técnicas avanzadas como la cristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El formoterol fumarato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol hemifumarate is commonly prescribed for COPD management. It helps alleviate symptoms such as dyspnea and improves lung function, significantly reducing the frequency of exacerbations .

- Clinical studies indicate that formoterol is effective as a monotherapy or in combination with inhaled corticosteroids or long-acting muscarinic antagonists (LAMAs) .

-

Asthma Management

- In asthma patients, formoterol is utilized both as a reliever and a maintenance medication. Its rapid action helps control acute symptoms while its long-lasting effects provide sustained relief .

- It is often combined with corticosteroids like budesonide or mometasone furoate for enhanced efficacy in controlling inflammation and bronchoconstriction .

- Exercise-Induced Bronchospasm

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.

- Half-Life : Approximately 10 hours, allowing for twice-daily dosing.

- Elimination : Primarily excreted unchanged in urine, with minimal systemic exposure following therapeutic doses .

Case Study 1: COPD Management

A study evaluated the efficacy of formoterol in a cohort of patients with moderate to severe COPD. Patients experienced significant improvements in forced expiratory volume (FEV1) and reported reduced symptoms of breathlessness after initiating treatment with formoterol, either alone or in combination therapy. The adverse effects were minimal and comparable to placebo .

Case Study 2: Asthma Control

In a clinical trial involving asthmatic patients, formoterol was administered alongside beclomethasone dipropionate. The results indicated improved asthma control scores and a reduction in nighttime awakenings due to asthma symptoms. The combination therapy was well tolerated, with no significant increase in adverse events compared to monotherapy .

Case Study 3: Psychological Effects

A notable case highlighted potential psychological effects associated with long-term use of formoterol. A patient with COPD developed depressive symptoms attributed to prolonged inhaler use containing formoterol and budesonide. This case underscores the need for monitoring psychological well-being in patients receiving long-term bronchodilator therapy .

Summary Table of Clinical Applications

| Application | Description | Key Findings |

|---|---|---|

| Chronic Obstructive Pulmonary Disease | Long-term management of airflow obstruction | Significant symptom relief and improved lung function |

| Asthma | Relief of acute symptoms and maintenance therapy | Enhanced control over asthma symptoms |

| Exercise-Induced Bronchospasm | Prevention of bronchospasm during physical activity | Effective prophylaxis for athletes |

Mecanismo De Acción

El formoterol fumarato ejerce sus efectos uniéndose a los receptores beta-2 adrenérgicos en las células del músculo liso bronquial. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación del músculo liso bronquial, lo que dilata las vías respiratorias y mejora el flujo de aire .

Comparación Con Compuestos Similares

Compuestos Similares

Salbutamol: Otro agonista de los receptores beta-2 adrenérgicos utilizado en el tratamiento del asma.

Salmeterol: Un agonista beta-2 de acción prolongada con un mecanismo de acción similar.

Terbutalina: Un agonista beta-2 utilizado para fines terapéuticos similares.

Singularidad

El formoterol fumarato es único debido a su rápida aparición de acción combinada con una larga duración del efecto. Esto lo hace adecuado tanto para el alivio agudo como para el tratamiento a largo plazo del asma y la EPOC, proporcionando una ventaja clínica significativa sobre otros agonistas beta-2 .

Actividad Biológica

Formoterol hemifumarate is a potent and selective long-acting β2-adrenoceptor agonist, primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms, clinical implications, and comparative effectiveness with other bronchodilators.

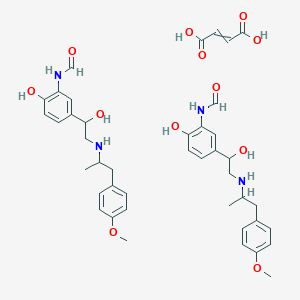

Chemical Structure:

- Chemical Name: (±)-(R,R)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide hemifumarate

- Molecular Formula: C19H24N2O4 • ½ C4H4O4

- Molecular Weight: 402.5 g/mol

This compound exhibits a 330-fold selectivity for β2 over β1 adrenergic receptors, with pK_d values of 8.12 and 5.58, respectively . This selectivity is crucial as it minimizes cardiac side effects commonly associated with non-selective β-agonists. The compound works by binding to β2 receptors on bronchial smooth muscle, stimulating intracellular adenylyl cyclase, which increases cyclic AMP (cAMP) levels. The elevation of cAMP leads to relaxation of smooth muscle and dilation of airways, thereby facilitating improved airflow in patients with obstructive airway diseases .

Biological Activity

This compound has been shown to possess significant bronchodilatory effects:

- Potency: It is approximately 100-fold more potent than salbutamol in terms of relaxing bronchial tissues .

- Duration of Action: The drug offers a rapid onset of action (within 2-3 minutes) and a prolonged duration (up to 12 hours) . This makes it suitable for both rescue and maintenance therapy in asthma management.

Comparative Effectiveness

In clinical studies, formoterol has demonstrated efficacy comparable to salbutamol in improving forced expiratory volume in one second (FEV1), indicating its effectiveness across all levels of the bronchial tree .

Table: Comparative Potency and Duration of Action

| Drug | Potency (pD₂) | Duration of Action | Onset Time |

|---|---|---|---|

| Formoterol | 9.29 | Up to 12 hours | 2-3 minutes |

| Salbutamol | - | 4-6 hours | 5-15 minutes |

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound:

- Budesonide/Formoterol Combination Therapy:

- Real-world Use:

-

Isomeric Activity:

- Research indicates that the (R,R)-isomer of formoterol binds significantly more effectively to the β2 receptor than the (S,S)-isomer, which may have antagonistic effects on bronchial dilation . This differential activity underscores the importance of using the correct isomer for therapeutic efficacy.

Safety Profile

While formoterol is effective, its use as monotherapy without inhaled corticosteroids is cautioned against due to potential risks associated with asthma-related deaths . The safety profile appears favorable when used in conjunction with corticosteroids, reducing exacerbation rates significantly.

Propiedades

IUPAC Name |

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRNDARFFFHCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-80-7 | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.